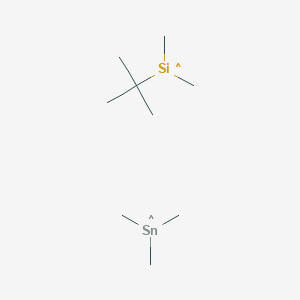
CID 85300158
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 85300158” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 85300158 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods would depend on the specific chemical structure and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 85300158 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.
Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state product, while reduction could yield a lower oxidation state product.
Scientific Research Applications
CID 85300158 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in various industrial processes and product formulations.
Mechanism of Action
The mechanism of action of CID 85300158 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 85300158 can be identified using chemical structure similarity searches in databases like PubChem. These compounds may share structural features and exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and activities. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can provide valuable insights into its uses and benefits. Comparing it with similar compounds can further highlight its unique properties and potential advantages.
Properties
Molecular Formula |
C9H24SiSn |
|---|---|
Molecular Weight |
279.08 g/mol |
InChI |
InChI=1S/C6H15Si.3CH3.Sn/c1-6(2,3)7(4)5;;;;/h1-5H3;3*1H3; |
InChI Key |
AGBQITXGGDARLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)C.C[Sn](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















